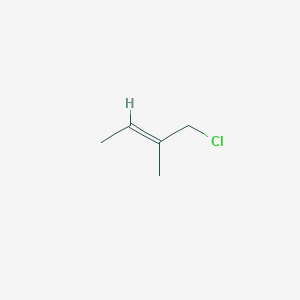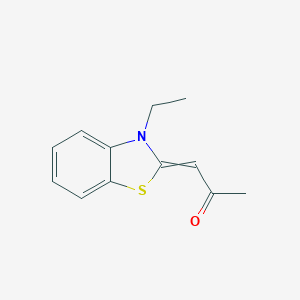
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C₁₇H₁₄ClNO₃S and a molecular weight of 347.816 Da . This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Oxidized quinoline products.
Reduction: Reduced quinoline products.
Hydrolysis: 3,4-dimethylbenzenesulfonic acid and 5-chloro-8-quinolinol.
Scientific Research Applications
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the sulfonate group may enhance the compound’s solubility and facilitate its interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-quinolinyl 4-ethoxy-2,3-dimethylbenzenesulfonate
- 5-Chloro-8-quinolinyl 3,5-dimethoxybenzoate
- 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate
Uniqueness
5-Chloro-8-quinolyl 3,4-dimethylbenzenesulfonate is unique due to its specific substitution pattern on the benzenesulfonate group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C17H14ClNO3S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-5-6-13(10-12(11)2)23(20,21)22-16-8-7-15(18)14-4-3-9-19-17(14)16/h3-10H,1-2H3 |
InChI Key |
NQCADDSTCKYLEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


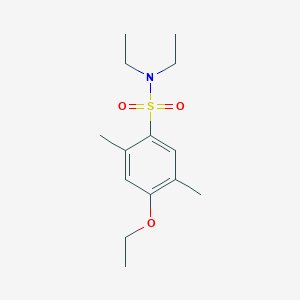
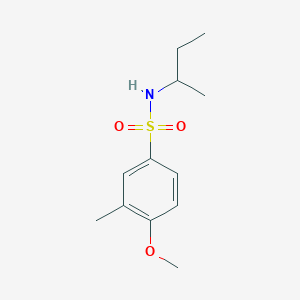
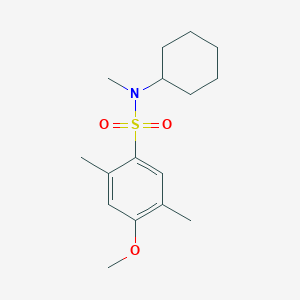

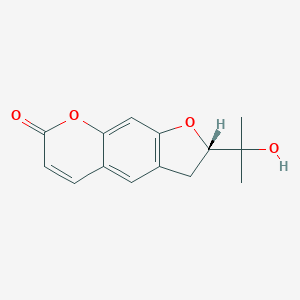
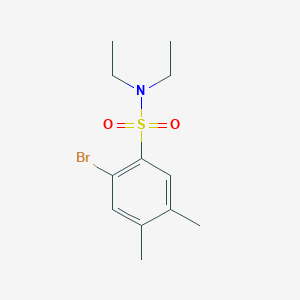

![(5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B225727.png)

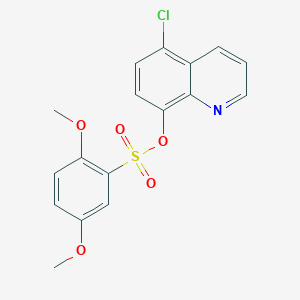
![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
